molecular formula C22H40N6O7 B612320 Tetrapeptide-30 CAS No. 1036207-61-0

Tetrapeptide-30

Cat. No.: B612320
CAS No.: 1036207-61-0
M. Wt: 500.6 g/mol
InChI Key: LYHZXMVNRVAAJA-QAETUUGQSA-N
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Description

Tetrapeptide-30 is a synthetic peptide composed of four amino acids: proline, lysine, glutamic acid, and lysine. It is known for its skin-brightening and anti-inflammatory properties, making it a popular ingredient in cosmetic formulations. This compound works by inhibiting the activation of melanocytes, which are responsible for melanin production, thereby reducing hyperpigmentation and evening out skin tone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapeptide-30 is synthesized using solid-phase peptide synthesis (SPPS). This method involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected and activated to ensure precise bonding, resulting in a high-purity peptide .

Industrial Production Methods: In industrial settings, the production of this compound involves automated peptide synthesizers that streamline the SPPS process. These machines allow for the efficient and consistent production of peptides by controlling the addition of reagents, washing, and deprotection steps .

Chemical Reactions Analysis

Types of Reactions: Tetrapeptide-30 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure, potentially affecting its stability and activity.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, altering its conformation.

    Substitution: Amino acid residues within this compound can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while substitution can result in peptide analogs with altered biological activity .

Scientific Research Applications

Skin Lightening

Tetrapeptide-30 is widely used in skin lightening products due to its ability to reduce age spots and improve overall skin tone. Clinical studies have demonstrated significant improvements in skin appearance within weeks:

  • In Vivo Studies : A study showed that participants experienced a noticeable reduction in yellow skin tone after four weeks and fading of age spots after eight weeks of using formulations containing 2.5% this compound .
Study DurationObservationResults
2 weeksOverall appearanceSignificant improvement noted
4 weeksSkin tone evennessMarked improvement observed
8 weeksAge spots fadingNoticeable reduction in visibility

Anti-Aging

In addition to its skin lightening properties, this compound also promotes anti-aging effects by stimulating collagen production and enhancing cellular turnover. This results in diminished fine lines and wrinkles, contributing to a smoother skin texture .

Ethnic Skin Care

This compound is particularly beneficial for ethnic skin types, addressing concerns prevalent among these populations such as melasma and post-inflammatory hyperpigmentation. Studies indicate that it effectively improves skin tone evenness while reducing hyperchromatic spots .

Case Study 1: Caucasian Skin

A clinical trial involving Caucasian participants demonstrated that formulations with this compound significantly lightened skin tone and reduced age spots over six weeks. The study utilized digital imaging to assess changes, revealing a marked improvement in skin clarity and reduction of hyperpigmentation .

Case Study 2: Asian Skin

Another study focused on Asian participants showed that combining this compound with Sodium Ascorbyl Phosphate resulted in a 15% reduction in hyperpigmentation over eight weeks. This highlights the peptide's effectiveness across different ethnicities .

Case Study 3: Ethnic Skin

A comprehensive study involving ethnic skin types found that this compound not only improved skin tone but also reduced the appearance of acne lesions and melasma after twelve weeks of application. Participants reported significant satisfaction with their skin's appearance post-treatment .

Formulation Considerations

This compound can be incorporated into various cosmetic formulations, including:

  • Creams and Lotions : It is effective in both oil-in-water (O/W) and water-in-oil (W/O) emulsions.
  • Recommended Usage Rate : Typically used at concentrations ranging from 0.5% to 5%, depending on the formulation type .

Mechanism of Action

Tetrapeptide-30 exerts its effects by inhibiting the production of proopiomelanocortin (POMC) peptide, a precursor for melanocyte-stimulating hormone (α-MSH). This inhibition reduces the activation of melanocytes, leading to decreased melanin production. Additionally, this compound lessens the release of pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8) from stressed keratinocytes, further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness of Tetrapeptide-30: this compound is unique in its dual action of inhibiting melanocyte activation and reducing inflammation. This makes it particularly effective for treating hyperpigmentation and inflammatory skin conditions, setting it apart from other peptides that may only target one aspect of skin health .

Biological Activity

Tetrapeptide-30, also known as Pro-Lys-Glu-Lys (PKEK), is a synthetic peptide that has garnered attention for its biological activity, particularly in the field of dermatology. This compound exhibits significant potential in skin lightening and anti-inflammatory effects, making it a valuable ingredient in cosmetic formulations aimed at improving skin tone and reducing pigmentation issues.

This compound functions primarily through the modulation of melanogenesis—the process by which melanin is produced in the skin. It achieves this by influencing the communication between keratinocytes and melanocytes, thereby reducing the activation of melanogenic factors. Studies have shown that this compound can downregulate markers associated with inflammation and melanogenesis, such as pro-opiomelanocortin (POMC) and tyrosinase, leading to a reduction in hyperpigmentation and an improvement in overall skin tone.

In Vivo Studies

  • Skin Lightening Effects : A clinical study conducted on Caucasian skin demonstrated that after eight weeks of treatment with this compound combined with Sodium Ascorbyl Phosphate (SAP), participants exhibited a visible reduction in yellowish skin color and age spots. The combination led to a significant improvement in skin brightness and evenness .
  • Reduction of Melanogenesis : Another study involving human skin biopsies indicated that exposure to UV irradiation after four weeks of treatment with this compound resulted in decreased gene expression of melanogenic markers. This suggests that this compound not only mitigates the effects of UV exposure but also has a protective role against UV-induced pigmentation .
  • Effects on Ethnic Skin : Research focusing on Asian skin types revealed that this compound effectively reduced hyperpigmentation by approximately 15% when used alongside SAP, demonstrating its efficacy across diverse skin types .

Comparative Efficacy

Study TypeTreatment DurationKey Findings
Caucasian Skin Study8 weeksVisible reduction in age spots and improved brightness
Human Skin Biopsy Study4 weeksDecreased expression of melanogenic markers post-UV
Asian Skin Efficacy Study8 weeks15% reduction in hyperpigmentation

Case Studies

  • Case Study on Melasma : In a double-blind clinical trial, subjects with facial melasma treated with PKEK showed significant lightening of pigmentation compared to a control group. The results were assessed through expert grading of digital images, confirming the peptide's effectiveness against post-inflammatory hyperpigmentation .
  • Anti-Aging Properties : In addition to its skin-lightening effects, this compound has been noted for its ability to improve skin texture and reduce signs of aging, such as fine lines and wrinkles. This is attributed to its role in enhancing collagen synthesis and promoting overall dermal health .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which Tetrapeptide-30 modulates melanogenesis, and how can these be experimentally validated?

  • Methodological Answer : To investigate melanogenesis modulation, use in vitro assays with normal human epidermal keratinocytes (NHEKs) exposed to UVB irradiation to simulate hyperpigmentation. Measure reductions in tyrosinase activity via spectrophotometric analysis of L-DOPA oxidation and quantify melanin content using absorbance at 405 nm. For in vivo validation, employ murine models or human skin equivalents, applying this compound at 1600 mg/kg in aqueous solutions, and assess pigment reduction histologically or via colorimetry .

Q. Which experimental models are most effective for evaluating this compound’s efficacy in reducing post-inflammatory hyperpigmentation?

  • Methodological Answer : Prioritize ex vivo human skin explants or 3D-reconstructed epidermis models to mimic inflammatory responses. Induce hyperpigmentation using cytokines (e.g., IL-1α) or UVB exposure, then apply this compound and quantify melanin deposition via Fontana-Masson staining. For clinical relevance, pair these with in vivo studies measuring melanin index (e.g., using a Mexameter®) over 8-week periods .

Q. What key parameters should be standardized in in vitro studies of this compound to ensure reproducibility?

  • Methodological Answer :

  • Purity : Use batches with ≥98% HPLC purity and ≤50 EU/mg endotoxin levels to avoid confounding immune responses .
  • Solubility : Prepare stock solutions in sterile deionized water (pH 6.5–7.0) to maintain peptide stability.
  • Cell viability controls : Include MTT assays to rule out cytotoxicity at tested concentrations (typically 10–100 µM) .

Advanced Research Questions

Q. How do contradictory findings on this compound’s tyrosinase inhibition efficacy arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from variations in assay conditions (e.g., pH, substrate concentration) or peptide batch quality. Address this by:

  • Replicating studies under standardized tyrosinase assay protocols (e.g., fixed L-DOPA concentration, 37°C incubation).
  • Validating peptide activity across multiple batches via LC-MS and functional assays .
  • Comparing results with positive controls (e.g., kojic acid) to contextualize inhibition potency .

Q. What experimental designs are optimal for isolating this compound’s anti-inflammatory effects from its melanogenesis-modulating activity?

  • Methodological Answer : Use genetic knockdown models (e.g., siRNA targeting melanocyte-specific receptors like MC1R) to decouple pathways. Alternatively, apply this compound to non-pigmented inflammatory models (e.g., LPS-stimulated keratinocytes) and quantify cytokine release (IL-6, TNF-α) via ELISA. Confirm specificity using receptor antagonists or inhibitors .

Q. How can researchers address batch-to-batch variability in this compound synthesis for longitudinal studies?

  • Methodological Answer : Request peptide content analysis (e.g., amino acid composition via HPLC) and residual solvent testing (e.g., TFA ≤1%) from suppliers. Pre-test each batch in pilot assays (e.g., dose-response curves in melanin synthesis assays) and normalize concentrations based on activity rather than mass .

Q. What strategies optimize this compound’s stability in aqueous formulations for longitudinal in vivo studies?

  • Methodological Answer :

  • pH adjustment : Maintain pH 5.5–6.5 to prevent hydrolysis of lysine and glutamic acid residues.
  • Lyophilization : Store peptide in lyophilized form at -20°C and reconstitute fresh before use.
  • Stabilizers : Add non-reducing agents like trehalose (0.1–1%) to prevent aggregation .

Properties

CAS No.

1036207-61-0

Molecular Formula

C22H40N6O7

Molecular Weight

500.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C22H40N6O7/c23-11-3-1-6-15(26-19(31)14-8-5-13-25-14)20(32)27-16(9-10-18(29)30)21(33)28-17(22(34)35)7-2-4-12-24/h14-17,25H,1-13,23-24H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)(H,34,35)/t14-,15-,16-,17-/m0/s1

InChI Key

LYHZXMVNRVAAJA-QAETUUGQSA-N

SMILES

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O

Purity

98%

Origin of Product

United States

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